molecular formula C10H11FINO2 B7946951 4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide

4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide

Cat. No.: B7946951
M. Wt: 323.10 g/mol
InChI Key: XETIXPBGMLHINV-UHFFFAOYSA-N
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Description

4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide is a chemical compound with the molecular formula C10H12FNO2I It is characterized by the presence of a fluorine atom, an iodine atom, and a hydroxypropan-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzoyl chloride and 2-iodopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the iodine atom may result in the formation of a hydrocarbon.

Scientific Research Applications

4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and specificity. The hydroxypropan-2-yl group may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-(1-hydroxypropan-2-yl)benzamide: Lacks the iodine atom, which may result in different chemical and biological properties.

    4-Fluoro-N-(1-hydroxypropan-2-yl)-N-methylbenzamide: Contains an additional methyl group, which can influence its reactivity and interactions.

    4-Fluoro-N-(1-hydroxypropan-2-yl)-N-(2-thiazolylmethyl)benzamide: Incorporates a thiazole ring, potentially altering its biological activity.

Uniqueness

4-Fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its chemical reactivity and biological interactions. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluoro-N-(1-hydroxypropan-2-yl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO2/c1-6(5-14)13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETIXPBGMLHINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)C1=C(C=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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